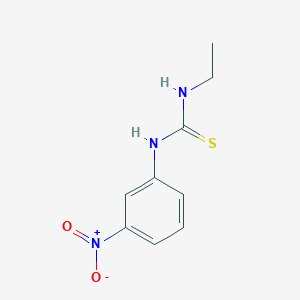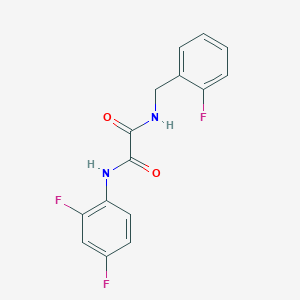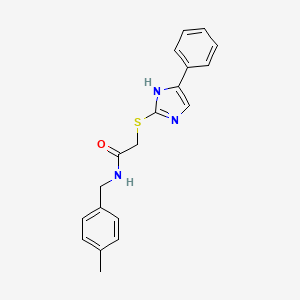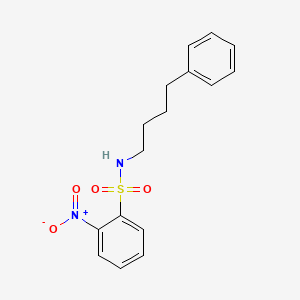![molecular formula C22H15N3O5S B2658168 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632320-75-3](/img/no-structure.png)
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15N3O5S and its molecular weight is 433.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Redox-Denitration Reactions
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, due to its structural complexity and presence of nitro groups, can participate in redox-denitration reactions. Such reactions involve the transformation of nitro compounds under specific conditions, leading to products where the nitro group is either reduced or entirely removed. This reaction mechanism has been observed in similar compounds, providing insights into potential pathways for chemical synthesis and modification (Rees & Tsoi, 2000).
Crystallographic Studies
The compound's intricate molecular structure makes it a subject for crystallographic studies to understand its geometric and electronic configuration better. Such studies contribute to the broader field of material science and molecular engineering, where the arrangement and interaction of molecules dictate the properties of the material. Investigations into substituted thiazolidine derivatives have revealed complex intramolecular interactions and molecular configurations that can be analogous to the compound (Viswanathan et al., 2016).
Cycloaddition Reactions
The cycloaddition reactions involving pyrrolo[1,2-c]thiazoles, a structural motif similar to that in the compound of interest, highlight its potential reactivity towards forming new chemical bonds and frameworks. This reactivity can be harnessed in the synthesis of new molecules with potential biological or material applications. Understanding how such compounds participate in cycloaddition reactions can open new synthetic routes for chemists (Sutcliffe et al., 2000).
Anticancer Activity
Compounds with similar structural features have been synthesized and tested for their anticancer activity, suggesting that this compound could also possess such biological properties. The study of these compounds provides a basis for developing new therapeutic agents (El-Naem et al., 2003).
Electronic and Photovoltaic Applications
The electronic properties of similar compounds, especially those involving electron-deficient moieties like diketopyrrolopyrrole, are of interest in the development of electronic and photovoltaic devices. Such compounds can serve as active layers or components in organic electronics, offering insights into designing materials with desired electronic properties (Raynor et al., 2016).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form Schiff base, which is then reacted with dimedone to form the chromene ring. The resulting intermediate is then cyclized with ammonium acetate to form the pyrrole ring. The final product is obtained by methylating the pyrrole nitrogen and the chromene methyl groups." "Starting Materials": [ "3-nitrobenzaldehyde", "2-aminothiazole", "dimedone", "ammonium acetate", "methylating agent" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form Schiff base", "Step 2: Reaction of Schiff base with dimedone to form the chromene ring", "Step 3: Cyclization of the resulting intermediate with ammonium acetate to form the pyrrole ring", "Step 4: Methylation of the pyrrole nitrogen and the chromene methyl groups to obtain the final product" ] } | |
CAS No. |
632320-75-3 |
Molecular Formula |
C22H15N3O5S |
Molecular Weight |
433.44 |
IUPAC Name |
6,7-dimethyl-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15N3O5S/c1-11-8-15-16(9-12(11)2)30-20-17(19(15)26)18(13-4-3-5-14(10-13)25(28)29)24(21(20)27)22-23-6-7-31-22/h3-10,18H,1-2H3 |
InChI Key |
CVOMRZIFLGJURD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)





![1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2658093.png)

![Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2658095.png)


![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2658107.png)
![2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2658108.png)
